4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole
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Overview
Description
4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
The compound interacts with its target, acetylcholinesterase, by binding to it . This interaction can inhibit the function of the enzyme, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the neuron’s response to the neurotransmitter .
Pharmacokinetics
Computational studies predict that the compound has drug-like properties .
Result of Action
The result of the action of this compound is an enhanced response of the post-synaptic neuron due to the increased concentration of acetylcholine in the synaptic cleft . This could potentially lead to various physiological effects, depending on the specific location of the cholinergic pathway in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The starting materials often include substituted benzenesulfonyl chlorides and phenylacetic acids, which undergo condensation reactions under controlled conditions to form the desired oxazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring but different functional groups.
2-Phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole: Lacks the benzenesulfonyl group but shares the oxazole and pyrrolidine structures.
4-Methylbenzenesulfonyl derivatives: Compounds with the same sulfonyl group but different heterocyclic or aromatic structures.
Uniqueness
4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole is unique due to its combination of aromatic, sulfonyl, and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-phenyl-5-pyrrolidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-11-17(12-10-15)26(23,24)19-20(22-13-5-6-14-22)25-18(21-19)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOMGBDSHXYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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